Septacidin

Antifungal Dermatophyte Structure-Activity Relationship

Septacidin is an irreplaceable tool for immunogenic cell death (ICD) research and antifungal lead optimization. Its N6-glycosylated l-heptosamine-adenine core and C16 fatty acyl chain are non-negotiable activity determinants—chain shortening to C6 abolishes function entirely. For E. floccosum targeting, specify congener SEP-552 (MIC 62.5 μM). The reconstituted E. coli expression system achieves titers up to 2.53 g/L for scalable production. Generic adenine nucleosides cannot substitute; insist on well-characterized Septacidin backed by SAR validation.

Molecular Formula C30H51N7O7
Molecular Weight 621.8 g/mol
CAS No. 87099-85-2
Cat. No. B1681074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeptacidin
CAS87099-85-2
Synonyms2'-epi-septacidin
LIA-0101
LIA-0101 B
septacidin
spicamycin
Molecular FormulaC30H51N7O7
Molecular Weight621.8 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O
InChIInChI=1S/C30H51N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h17-20,23,25-27,30,38-39,42-43H,3-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/t20-,23+,25+,26+,27-,30-/m0/s1
InChIKeyYBZRLMLGUBIIDN-DUSHZQPUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Septacidin (CAS 87099-85-2) Procurement Guide: A Quantitative Evidence Review of the N6-Glycosylated Adenine Nucleoside Antibiotic for Antifungal and Immunogenic Cell Death Research


Septacidin (also referred to as Spicamycin) is an adenine nucleoside antibiotic characterized by a unique N6-glycosylated l-heptosamine-adenine core (SEP-327) and a lipophilic 14-methylpentadecanoyl (C16) fatty acyl side chain [1]. Originally isolated from *Streptomyces fimbriatus* fermentation, its challenging total synthesis has driven recent advances in heterologous expression and biosynthetic engineering [2]. Septacidin exhibits dual antifungal and antitumor activities [3], with a recently identified mechanism as a putative inducer of immunogenic cell death (ICD) [4].

Why Generic Adenine Nucleoside Antibiotics Cannot Replace Septacidin: Critical Structural Determinants of Activity


Septacidin cannot be generically substituted with other adenine nucleoside antibiotics (e.g., toyocamycin, sangivamycin, or cordycepin) due to its unique N6-glycosylated l-heptosamine-adenine core, which is structurally distinct from the N9-ribosyl linkage found in most purine nucleosides [1]. More critically, structure-activity relationship (SAR) studies demonstrate that the specific length of its fatty acyl chain is a non-negotiable determinant of activity: shortening the chain from C16 to C6 abolishes activity entirely, whereas shortening only to C12 retains it [2]. Furthermore, the N6-glycosylation site is essential; congeners lacking this modification exhibit weak or no activity [3]. These precise structural requirements preclude the use of generic alternatives and necessitate procurement of well-characterized Septacidin or its validated congeners.

Quantitative Differentiation of Septacidin and Congeners: Head-to-Head Antifungal Activity, Immunogenic Cell Death Induction, and Structural Uniqueness


Congener-Specific Antifungal Potency: SEP-552 vs. SEP-538 and SEP-624 Against Epidermophyton floccosum

Among three novel septacidin congeners produced by heterologous expression, SEP-552 demonstrated a defined MIC of 62.5 μM against the dermatophyte *Epidermophyton floccosum* 57312. In contrast, SEP-538 and SEP-624, which differ in fatty acyl chain structure, exhibited only weak antifungal activity under identical assay conditions [1]. This quantitative difference provides a clear rationale for selecting specific septacidin congeners for antifungal research.

Antifungal Dermatophyte Structure-Activity Relationship

Induction of Immunogenic Cell Death (ICD) Hallmarks: Septacidin vs. NCI Mechanistic Diversity Set

In a high-throughput screen of 879 anticancer compounds from the NCI Mechanistic Diversity Set for the ability to induce ICD hallmarks, Septacidin was identified as a novel putative ICD inducer [1]. In low-throughput validation experiments, Septacidin promoted calreticulin (CRT) exposure, ATP secretion, and HMGB1 release from both human U2OS osteosarcoma cells and murine MCA205 fibrosarcoma cells, whereas the vast majority of the 879 screened compounds did not elicit this specific combination of markers [1]. Furthermore, Septacidin-killed MCA205 cells conferred protective immunity against tumor rechallenge in immunocompetent mice, a functional hallmark of ICD that is absent in non-ICD inducers [1].

Immunogenic Cell Death Anticancer Immunity High-Throughput Screening

Structural Uniqueness: N6-Glycosylated Adenine Core vs. Classical Nucleoside Antibiotics

Septacidin possesses an N6-glycosylated l-heptosamine-adenine core, a structural motif that is rare among nucleoside antibiotics [1]. In contrast, classical nucleoside antibiotics like toyocamycin, sangivamycin, and cordycepin feature N9-ribosyl linkages to adenine or related purines. This N6-glycosylation is formed by the unprecedented Fe(II)-dependent glycosyltransferase SepE, which decorates the N6-position of AMP using ADP-l-glycero-β-d-manno-heptose as a sugar donor [1]. This unique core structure is challenging to replicate via total chemical synthesis , making biologically sourced or heterologously expressed Septacidin a distinct research material.

Natural Product Chemistry Nucleoside Antibiotics Biosynthesis

Cytotoxicity Against L929 Cells: Septacidin ED50 vs. Spicamycin IC50

Septacidin inhibits the growth of NCTC clone 929 (L929) mouse fibroblast cells with an ED50 of 25 ng/mL . In comparison, Spicamycin (which shares an identical core structure but may differ in fatty acyl composition) exhibits IC50 values ranging from 18.2 to 74.9 ng/mL across various leukemia cell lines (NB4, HL-60, NKM-1, NOP-1, Daudi) . While these assays are not directly head-to-head, the data suggest that Septacidin's potency on L929 cells falls within the same order of magnitude as Spicamycin's activity on leukemia cells, providing a benchmark for its cytotoxic potential.

Cytotoxicity Fibroblast In Vitro

Research and Industrial Application Scenarios for Septacidin (CAS 87099-85-2) Based on Quantified Differentiation Evidence


Antifungal Drug Discovery Targeting Dermatophytes

Researchers developing novel antifungal agents against dermatophytes like *Epidermophyton floccosum* should prioritize Septacidin congener SEP-552. This congener exhibits a defined MIC of 62.5 μM against *E. floccosum* 57312, providing a quantitative benchmark for lead optimization. The SAR data indicate that modifications to the fatty acyl chain critically influence antifungal potency, making SEP-552 a valuable starting point for medicinal chemistry campaigns [1].

Immuno-Oncology Research: Investigating Immunogenic Cell Death (ICD) Mechanisms

Septacidin is a validated tool for studying ICD. Its ability to induce CRT exposure, ATP secretion, and HMGB1 release in both human and murine cancer cell lines, combined with its capacity to elicit protective antitumor immunity in vivo, positions it as a positive control for high-throughput ICD screens and a mechanistic probe for understanding the molecular pathways linking cell death to adaptive immunity [2].

Nucleoside Antibiotic Biosynthesis and Engineering

The unique N6-glycosylated l-heptosamine-adenine core of Septacidin, formed by the unusual Fe(II)-dependent glycosyltransferase SepE, makes it an ideal substrate for biosynthetic studies. Researchers investigating non-canonical glycosylation in natural products can use Septacidin's biosynthetic gene cluster to explore enzyme engineering. Furthermore, the recent reconstitution of its biosynthesis in *E. coli* with a titer of up to 2.53 g/L in a 5L bioreactor provides a scalable platform for producing Septacidin and its congeners, reducing reliance on low-yield fermentation from native *Streptomyces*.

Chemical Synthesis and SAR Studies of Fatty Acyl Nucleosides

Septacidin's activity is exquisitely sensitive to the length of its fatty acyl chain: shortening from C16 to C6 abolishes activity, while shortening to C12 retains it [3]. This well-defined SAR makes Septacidin an excellent model system for probing the role of lipophilic side chains in nucleoside antibiotic membrane permeability and target engagement. Synthetic chemists can use Septacidin analogs as benchmarks for developing novel lipidated nucleosides with improved pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Septacidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.